molecular formula C10H20N2 B3211951 Cyclopropyl-methyl-piperidin-2-ylmethyl-amine CAS No. 1094909-63-3

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine

Cat. No.: B3211951
CAS No.: 1094909-63-3
M. Wt: 168.28 g/mol
InChI Key: HCPUVHHUXWCSEC-UHFFFAOYSA-N
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Description

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. This compound is known for its unique chemical structure, which includes a cyclopropyl group attached to a piperidine ring, making it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-methyl-piperidin-2-ylmethyl-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropylmethylamine and piperidine derivatives as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as palladium or rhodium complexes, under hydrogenation conditions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using heterogeneous catalysts. These processes are designed to be cost-effective and environmentally friendly, utilizing water as a solvent and avoiding the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and halogenated piperidine derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Scientific Research Applications

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclopropyl-methyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(10-5-6-10)8-9-4-2-3-7-11-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPUVHHUXWCSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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